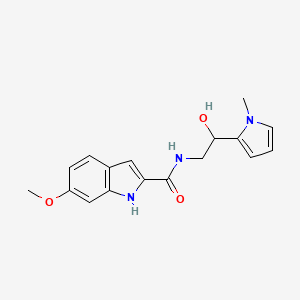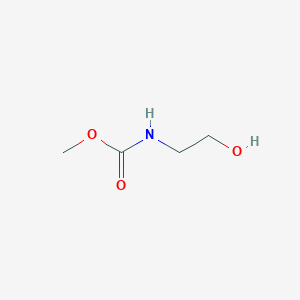
methyl N-(2-hydroxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(2-hydroxyethyl)carbamate: is an organic compound with the molecular formula C4H9NO3. It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields such as agriculture, medicine, and chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One-Pot Reaction: A common method for synthesizing methyl N-(2-hydroxyethyl)carbamate involves a one-pot reaction of carbonylimidazolide in water with a nucleophile.
Transcarbamoylation: Another method involves the tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate in toluene at 90°C.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The use of metal catalysts and controlled reaction conditions ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl N-(2-hydroxyethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Corresponding carbamate derivatives with oxidized functional groups.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamate derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl N-(2-hydroxyethyl)carbamate is used in the preparation of condensed thiophenes as modulators of STING protein .
Biology: The compound is studied for its potential biological activities, including its role as a modulator in various biochemical pathways .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and materials .
Wirkmechanismus
The mechanism by which methyl N-(2-hydroxyethyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a modulator of the STING protein, influencing immune responses and other cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison:
- Methyl N-(2-hydroxyethyl)carbamate is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity compared to other carbamates.
- Methyl carbamate lacks the hydroxyl group, making it less reactive in certain chemical reactions.
- Ethyl carbamate has a similar structure but with an ethyl group instead of a hydroxyl group, leading to different physical and chemical properties.
- Phenyl carbamate contains a phenyl group, which significantly alters its reactivity and applications compared to this compound .
Eigenschaften
IUPAC Name |
methyl N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLADYZHDLCSTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1H-imidazol-1-yl)methyl]-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide](/img/structure/B2920232.png)

![3-(2-Chlorophenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2920238.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2920239.png)
![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2920241.png)
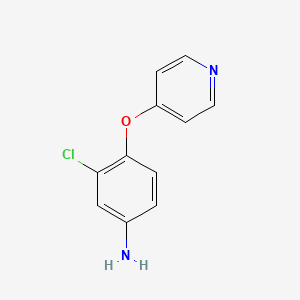
![3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2920245.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B2920246.png)
![4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2920247.png)
![5-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2920248.png)
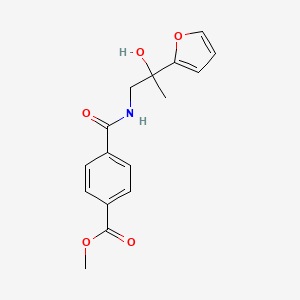
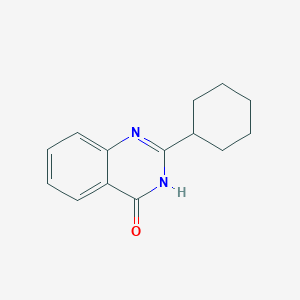
![N-(2-{6-[(CYANOMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}ETHYL)BENZENESULFONAMIDE](/img/structure/B2920253.png)
